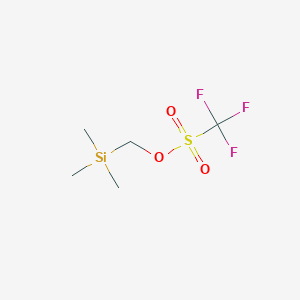

(Trimethylsilyl)methyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethylsilylmethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDMAAJZSXXCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375381 | |

| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64035-64-9 | |

| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthetic Applications

This guide provides an in-depth exploration of (Trimethylsilyl)methyl trifluoromethanesulfonate (TMS-methyl triflate), CAS Number 64035-64-9. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this powerful reagent in their synthetic endeavors. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the mechanistic rationale behind its utility and practical, field-proven protocols.

Introduction: Unveiling a Versatile Reagent

This compound, a colorless to light yellow liquid, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure, featuring a trimethylsilylmethyl group attached to the potent trifluoromethanesulfonate (triflate) leaving group, imbues it with a unique reactivity profile. The triflate moiety is an exceptional leaving group, rendering the primary carbon highly electrophilic and susceptible to nucleophilic attack. This property makes this compound a powerful methylating agent, particularly for introducing the trimethylsilylmethyl group, which can serve as a stable surrogate for a methyl group or as a precursor for further transformations.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 64035-64-9 |

| Molecular Formula | C5H11F3O3SSi |

| Molecular Weight | 236.28 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 168 °C[1] |

| Density | 1.19 g/mL[1] |

| Refractive Index (n20D) | 1.38[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the trimethylsilyl and methylene protons.[2]

-

¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the trifluoromethyl group.[3]

-

FTIR: The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule.

Synthesis of this compound

The preparation of high-purity this compound is crucial for its successful application in synthesis, as impurities can lead to undesirable side reactions. A common and effective method involves the reaction of (trimethylsilyl)methanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

Materials:

-

(Trimethylsilyl)methanol

-

Trifluoromethanesulfonic anhydride

-

Pyridine (dried)

-

Dichloromethane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (trimethylsilyl)methanol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add dry pyridine (1.1 eq) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The causality here is to control the highly exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution. The use of a bicarbonate solution neutralizes the excess acid and triflic acid formed during the reaction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a potent electrophile. The highly polarized C-O bond, due to the electron-withdrawing triflate group, makes the methylene carbon susceptible to attack by a wide range of nucleophiles.

As a Powerful Trimethylsilylmethylating Agent

This compound is an excellent reagent for introducing the trimethylsilylmethyl group onto various substrates.[1] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the introduction of this group can modulate biological activity.[1]

Mechanism of Nucleophilic Substitution:

The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the triflate leaving group.

Caption: SN2 mechanism for trimethylsilylmethylation.

Protecting Group Chemistry

The trimethylsilylmethyl group can be employed as a protecting group for alcohols and amines.[1] Its stability under various reaction conditions and its selective removal make it a valuable tool in multi-step syntheses.

Development of Fluorinated Compounds

The trifluoromethanesulfonate moiety enhances the reactivity of the compound, making it a valuable precursor in the synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

Precautions:

-

Handling: Always handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6] Avoid all eye and skin contact and do not breathe vapor and mist.[6]

-

Storage: Store in a cool, dry place (2-8 °C) under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[1]

-

In case of contact:

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[5]

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its unique reactivity as a potent trimethylsilylmethylating agent, coupled with its utility in protecting group chemistry and the synthesis of fluorinated compounds, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- Google. (n.d.). Current time information in Ray County, US.

- Vertex AI Search. (n.d.). What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?

- American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.

- Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.

- Gelest. (2016). TRIMETHYLSILYLMETHYLTRIFLUOROMETHANESULFONATE, 96%.

- ChemicalBook. (2023). Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis.

- Enamine. (n.d.). Trimethylsilyl trifluoromethanesulfonate.

- ChemicalBook. (n.d.). What is Trimethylsilyl trifluoromethanesulfonate?

- ChemicalBook. (2024). Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis.

- Angene Chemical. (n.d.). Buy this compound | 64035-64-9.

- UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals.

- Chem-Impex. (n.d.). This compound [Trimethylsilylmethylating Reagent].

- Angene Chemical. (n.d.). Safety Data Sheet: this compound.

- abcr Gute Chemie. (n.d.). AB111530 | CAS 64035-64-9.

- SpectraBase. (n.d.). This compound - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). What is Trimethylsilyl Trifluoromethanesulfonate and its Uses in Organic Synthesis?

- Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.

- ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). Trimethylsilyl trifluoromethanesulfonate 99 27607-77-8.

- Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE.

- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.

- SpectraBase. (n.d.). Trimethylsilyltriflate.

- Guidechem. (n.d.). How was Trimethylsilyl trifluoromethanesulfonate first synthesized?

- PubChem. (n.d.). Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367.

- lifechem pharma. (n.d.). Trimethylsilyl Trifluoromethanesulfonate Manufacturers In India.

- TCI AMERICA. (n.d.). Trimethylsilyl Trifluoromethanesulfonate | 27607-77-8.

- Google Patents. (n.d.). RU2550139C1 - Method for producing trimethyl(trifluoromethyl)silane.

- PubChem. (n.d.). This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857.

- ResearchGate. (n.d.). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate.

Sources

(Trimethylsilyl)methyl trifluoromethanesulfonate chemical properties

An In-depth Technical Guide to (Trimethylsilyl)methyl Trifluoromethanesulfonate

Introduction: A Versatile Reagent for Advanced Organic Synthesis

This compound, often referred to as a potent trimethylsilylmethylating reagent, is a specialized organosilicon compound valued for its unique reactivity in modern organic synthesis.[1] With the chemical formula C₅H₁₁F₃O₃SSi and the CAS Registry Number 64035-64-9, this reagent provides a reliable method for introducing the versatile trimethylsilylmethyl moiety into a wide range of molecular architectures.[1][2] Its structure features a highly reactive trifluoromethanesulfonate (triflate) group, renowned as one of the best leaving groups in organic chemistry. This intrinsic property makes the reagent exceptionally efficient for facilitating nucleophilic substitution reactions, enabling chemists to forge new carbon-silicon bonds with precision and high yield.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical and Spectroscopic Profile

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a colorless to light yellow, clear liquid that demands careful handling due to its reactivity.[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 64035-64-9 | [1][2] |

| Molecular Formula | C₅H₁₁F₃O₃SSi | [1][2] |

| Molecular Weight | 236.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 168 °C | [1] |

| Density | 1.19 g/mL | [1] |

| Refractive Index (n20/D) | 1.38 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of the reagent.

-

¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the structure. It will typically exhibit two key signals: a singlet around 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, and another singlet corresponding to the two protons of the methylene bridge (-CH₂-).

-

IR and Raman Spectroscopy: Infrared and Raman spectra are available and can be used to identify characteristic vibrational frequencies of the functional groups present, such as the strong S=O and C-F stretches of the triflate moiety.[2] Public databases and chemical suppliers often provide access to reference spectra for comparison.[2]

Synthesis and Mechanistic Principles

General Synthesis Pathway

While multiple specific preparations exist, a common conceptual pathway involves the reaction of a suitable (trimethylsilyl)methanol precursor with a triflating agent. The core transformation is the conversion of the hydroxyl group into the highly labile triflate leaving group.

Reactivity and Mechanistic Insight

The formidable reactivity of this compound stems from the electronic properties of the triflate anion (CF₃SO₃⁻). The trifluoromethyl group is strongly electron-withdrawing, which delocalizes the negative charge on the anion, making it extremely stable and thus an excellent leaving group. This facilitates the cleavage of the C-O bond during nucleophilic attack on the adjacent methylene carbon.

This reagent serves as a potent electrophile, readily reacting with a wide array of nucleophiles (Nu⁻) in a classic Sₙ2-type mechanism.

Applications in Research and Development

The unique ability to install a trimethylsilylmethyl group makes this reagent a valuable tool in several areas of chemical science.[1]

-

Organic Synthesis: It is primarily used as a powerful methylating agent, specifically for introducing the trimethylsilylmethyl handle.[1] This functional group can serve as a masked methyl group or participate in further transformations like the Peterson olefination.

-

Protecting Group Chemistry: The reagent can be employed to protect sensitive functional groups such as alcohols and amines. The resulting trimethylsilylmethyl ether or amine is stable under many reaction conditions but can be cleaved when desired.[1]

-

Pharmaceuticals and Agrochemicals: In the synthesis of complex, biologically active molecules, precise functionalization is paramount. This reagent enables the strategic introduction of silicon-containing groups, which can modulate properties like lipophilicity, metabolic stability, and binding affinity.[1]

-

Materials Science and Polymer Chemistry: The reagent is used to modify polymers or synthesize silicon-containing materials.[1] Incorporating silicon can enhance thermal stability, change surface properties, or create novel materials for electronics and coatings.[1]

-

Analytical Chemistry: It serves as a derivatizing agent, converting non-volatile or thermally labile analytes into more stable, volatile derivatives for analysis by techniques like gas chromatography (GC).[1]

Experimental Protocol: Trimethylsilylmethylation of an Alcohol

This section provides a representative, step-by-step methodology for the protection of a primary alcohol.

Objective: To convert a generic primary alcohol (R-CH₂OH) into its corresponding (trimethylsilyl)methyl ether (R-CH₂-O-CH₂-TMS).

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Non-nucleophilic base (e.g., 2,6-lutidine) (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

-

Base Addition: Add 2,6-lutidine (1.2 eq) to the solution. The use of a sterically hindered, non-nucleophilic base is crucial to scavenge the triflic acid byproduct without competing in the main reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution via syringe. A slight excess ensures complete consumption of the starting alcohol.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure (trimethylsilyl)methyl ether.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires strict safety protocols.

-

GHS Hazard Classification: The reagent is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and tightly fitting safety goggles or a face shield, is mandatory.[4][5][6] Use non-sparking tools and ground all equipment to prevent static discharge.[4][5]

-

Incompatibilities: The compound reacts with water and moisture in the air, liberating corrosive trifluoromethanesulfonic acid.[4][5] It is incompatible with acids, alcohols, strong bases, and oxidizing agents.[4][5]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] Containers should be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to maintain stability and prevent degradation.[1][3]

Conclusion

As a highly efficient electrophilic source of the trimethylsilylmethyl group, this compound is an indispensable reagent for the modern synthetic chemist. Its predictable reactivity, driven by the exceptional lability of the triflate leaving group, allows for the precise and high-yield construction of valuable intermediates in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, enables researchers to fully leverage its synthetic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. (2015-01-13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

-

Gelest. (2016-05-12). TRIMETHYLSILYLMETHYLTRIFLUOROMETHANESULFONATE, 96% Safety Data Sheet. [Link]

-

Angene Chemical. (2024-11-01). Safety Data Sheet - this compound. [Link]

Sources

(Trimethylsilyl)methyl trifluoromethanesulfonate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of (Trimethylsilyl)methyl Trifluoromethanesulfonate

Executive Summary

This compound is a specialized organosilicon compound valued in synthetic chemistry for its capacity to introduce the trimethylsilylmethyl (-CH₂Si(CH₃)₃) group into a variety of molecular scaffolds.[1] This guide provides an in-depth analysis of its molecular architecture, exploring the interplay of its distinct functional components: the sterically demanding trimethylsilyl group, the reactive methylene bridge, and the exceptionally labile trifluoromethanesulfonate (triflate) leaving group. We will dissect its spectroscopic signature, mechanistic behavior as a potent electrophile, and its practical applications. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this reagent's properties and its strategic deployment in complex synthetic pathways.

Nomenclature and Strategic Differentiation

This compound is identified by the CAS Number 64035-64-9.[1] It is crucial to distinguish this reagent from the more commonly encountered Trimethylsilyl trifluoromethanesulfonate (TMSOTf) , as their reactivity and synthetic applications are fundamentally different. The presence of a methylene (-CH₂-) linker between the silicon atom and the triflate's oxygen atom defines this compound and is the source of its unique reactivity as a trimethylsilylmethylating agent.[1][2] TMSOTf, lacking this linker, functions as an electrophilic silylating agent.[3]

| Feature | This compound | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) |

| Common Abbreviation | TMSM-OTf | TMSOTf, TMS-Triflate |

| CAS Number | 64035-64-9[1] | 27607-77-8[4] |

| Molecular Formula | C₅H₁₁F₃O₃SSi[1] | C₄H₉F₃O₃SSi[4] |

| Molecular Weight | 236.28 g/mol [1] | 222.26 g/mol [5] |

| Core Functionality | Trimethylsilylmethylating Agent (Adds a -CH₂Si(CH₃)₃ group)[1] | Silylating Agent (Adds a -Si(CH₃)₃ group)[3] |

| Reactive Center | Electrophilic Methylene Carbon (-CH₂-) | Electrophilic Silicon Atom (-Si-) |

Molecular Structure and Bonding Analysis

The structure of this compound dictates its chemical behavior. The molecule is an ester of trifluoromethanesulfonic acid, where the acidic proton is replaced by a trimethylsilylmethyl group.

Caption: 2D Representation of this compound.

Key Structural Features:

-

Trimethylsilyl Group (-Si(CH₃)₃): A bulky, electron-donating group that provides steric hindrance and is known to stabilize adjacent positive charge (the β-silicon effect).

-

Methylene Bridge (-CH₂-): The primary site of electrophilicity. Nucleophilic attack occurs at this carbon.

-

Trifluoromethanesulfonate (Triflate) Group (-OSO₂CF₃): One of the best known leaving groups in organic chemistry. Its stability as an anion (CF₃SO₃⁻) is due to extensive resonance delocalization and the strong inductive electron-withdrawal by the three fluorine atoms. This makes the C-O bond highly polarized and susceptible to cleavage.[1]

The molecule's conformation is influenced by steric repulsion between the bulky trimethylsilyl and triflate groups, leading to a staggered arrangement around the central Si-C-O-S backbone.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are essential for the identification and quality assessment of the reagent.

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 168 °C | [1] |

| Density | 1.19 g/mL | [1] |

| Refractive Index (n20/D) | 1.38 | [1] |

| Storage Conditions | 2 - 8 °C, under inert, dry conditions | [1][6] |

| ¹H NMR (CDCl₃) | ~0.1-0.3 ppm (s, 9H, Si(CH₃)₃), ~3.8-4.0 ppm (s, 2H, SiCH₂O) | [7] |

| ¹⁹F NMR | Singlet characteristic of the -CF₃ group | [8] |

| IR Spectroscopy (Predicted) | Strong absorptions for S=O stretching (~1350-1400 cm⁻¹), C-F stretching (~1150-1250 cm⁻¹), and Si-C vibrations (~800-860 cm⁻¹). |

The ¹H NMR spectrum is particularly diagnostic, showing a sharp singlet for the nine equivalent protons of the trimethylsilyl group at high field and another distinct singlet for the two methylene protons, shifted downfield due to the influence of the adjacent electronegative oxygen atom.

Reactivity and Mechanistic Pathways

The primary value of this compound lies in its function as a potent electrophile for introducing the trimethylsilylmethyl group. The triflate moiety's exceptional ability to depart as a stable anion drives the reactivity.[1]

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the displacement of the triflate leaving group in a single, concerted step.

Caption: Generalized Sɴ2 mechanism for trimethylsilylmethylation.

The causality behind this reactivity is clear:

-

Excellent Leaving Group: The triflate anion is highly stabilized, making the C-O bond cleavage thermodynamically favorable.

-

Un-hindered Reaction Center: The methylene carbon is sterically accessible to a wide range of nucleophiles, favoring the Sɴ2 pathway.

-

β-Silicon Effect: While the reaction is concerted, the transition state benefits from stabilization by the silicon atom, which can donate electron density to the developing positive charge on the α-carbon through hyperconjugation.

Applications in Synthetic Chemistry

This reagent's utility is leveraged across several areas of chemical synthesis:

-

Organic Synthesis: It serves as a cornerstone reagent for installing the trimethylsilylmethyl group, a versatile synthon that can be further elaborated, for example, in Peterson olefination reactions.[1]

-

Protecting Group Chemistry: It can act as a protecting group for alcohols and amines. The resulting trimethylsilylmethyl ethers and amines are stable under various conditions but can be cleaved when necessary.[1]

-

Polymer and Materials Science: The reagent can be used to modify polymers, introducing silicon-containing functionalities that can enhance properties like thermal stability or hydrophobicity.[1]

-

Fluorinated Compound Development: The triflate moiety makes it valuable in synthetic strategies aimed at creating complex fluorinated molecules, which are important in medicinal chemistry.[1]

Experimental Protocol: General Procedure for O-Alkylation of an Alcohol

This protocol describes a self-validating system for the trimethylsilylmethylation of a primary alcohol. The success of the reaction is validated by the disappearance of the starting alcohol and the appearance of the product, typically monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (e.g., NMR).

Caption: Experimental workflow for a typical trimethylsilylmethylation reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine or proton-sponge, 1.2 eq.).

-

Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon adding the highly reactive triflate reagent.

-

Reagent Addition: Add this compound (1.1 eq.) dropwise via syringe over several minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent used for the reaction (e.g., 2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trimethylsilylmethyl ether.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It is also highly sensitive to moisture.[3]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[10][11]

-

Handling: Handle under an inert, dry atmosphere (e.g., using a Schlenk line or in a glovebox). Use properly grounded equipment to prevent static discharge.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8 °C.[1][6]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction facility.[11][12]

Conclusion

This compound is a potent and highly specialized electrophilic reagent. Its molecular structure, characterized by the unique Si-CH₂-O-Tf linkage, enables the efficient transfer of a trimethylsilylmethyl group to a wide array of nucleophiles. A thorough understanding of its structure, reactivity, and handling requirements allows synthetic chemists to strategically employ this reagent for the construction of complex molecular targets in pharmaceutical and materials science research.

References

- Vertex AI Search. Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis.

-

Wikipedia. Trimethylsilyl trifluoromethanesulfonate. Available from: [Link]

-

Gelest, Inc. TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - this compound. Available from: [Link]

-

ResearchGate. Investigation of the gas-phase structure and rotational barrier of trimethylsilyl trifluoromethanesulfonate and comparison with covalent sulfonates. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. This compound. Available from: [Link]

-

SpectraBase. This compound - 1H NMR Spectrum. Available from: [Link]

-

SpectraBase. This compound - 19F NMR Chemical Shifts. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. This compound - Safety and Hazards. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. Trimethylsilyl triflate. Available from: [Link]

-

ResearchGate. Complexes of trimethylsilyl trifluoromethanesulfonate with nitrogen, oxygen, and phosphorus donors. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis, Characterization, and Safe Handling

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: A Powerful Tool in Modern Organic Synthesis

(Trimethylsilyl)methyl trifluoromethanesulfonate, often abbreviated as TMSOTf, is a highly versatile and reactive organosilicon compound with the chemical formula C₅H₁₁F₃O₃SSi.[1] It is a colorless, moisture-sensitive liquid that has carved a significant niche in contemporary organic synthesis.[2] Its potent electrophilicity, exceeding that of related reagents like trimethylsilyl chloride, makes it an exceptional trimethylsilylating agent.[2] This guide provides an in-depth exploration of the synthesis, purification, characterization, and safe handling of this compound, tailored for professionals in research and drug development.

The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly susceptible to nucleophilic attack. This inherent reactivity is harnessed in a multitude of synthetic transformations, including the formation of silyl enol ethers, the protection of alcohols, and as a catalyst for various carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] Its applications extend to complex molecule synthesis, such as in the total synthesis of Taxol.[2] Understanding the nuances of its preparation and characterization is paramount for its effective and safe utilization in the laboratory.

Synthesis of this compound: A Practical Laboratory-Scale Protocol

Several synthetic routes to this compound have been reported. A common and practical approach for laboratory-scale synthesis involves the reaction of (trimethylsilyl)methyl methyl ether with methyl trifluoromethanesulfonate.[5] This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward procedure.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the oxygen atom of the (trimethylsilyl)methyl methyl ether attacks the methyl group of methyl trifluoromethanesulfonate. The highly reactive intermediate then undergoes an intramolecular rearrangement, facilitated by the excellent leaving group ability of the triflate anion, to yield the desired product and dimethyl ether as a byproduct.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

(Trimethylsilyl)methyl methyl ether

-

Methyl trifluoromethanesulfonate (Caution: Highly toxic and corrosive)[6]

-

Anhydrous glassware (flame-dried under an inert atmosphere)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Flask: To the flask, add (trimethylsilyl)methyl methyl ether (1 equivalent).

-

Addition of Methyl Trifluoromethanesulfonate: Slowly add methyl trifluoromethanesulfonate (1 equivalent) to the stirred solution at room temperature. The addition should be performed dropwise via syringe. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots periodically. The reaction is typically complete within several hours at room temperature. For a faster reaction, the mixture can be gently heated.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is purified directly by fractional distillation under reduced pressure. The product, this compound, is a high-boiling liquid. Collect the fraction boiling at approximately 48-50 °C at 10 mmHg.[5]

Purification: Achieving High Purity

The primary method for purifying this compound is fractional distillation under reduced pressure.[5] This technique is crucial for removing lower-boiling impurities and any unreacted starting materials.

For applications requiring exceptionally high purity, a multi-step rectification process can be employed to remove trace acidic impurities like trifluoromethanesulfonic acid and hydrogen chloride, which may be present from alternative synthetic routes or degradation.[7] However, for most laboratory applications, a single fractional distillation is sufficient.

Characterization: Spectroscopic and Physical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁F₃O₃SSi | [1] |

| Molecular Weight | 236.28 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 48-50 °C at 10 mmHg | [5] |

| Density | ~1.2 g/mL | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~0.3 | singlet | 9H | Si(CH₃)₃ |

| ¹H | ~4.0 | singlet | 2H | SiCH₂O |

| ¹³C | ~-2 | quartet | Si(CH₃)₃ | |

| ¹³C | ~65 | quartet | SiCH₂O | |

| ¹³C | ~118 | quartet (q, ¹JCF ≈ 320 Hz) | CF₃ | |

| ¹⁹F | ~-75 | singlet | OSO₂CF₃ | |

| ²⁹Si | Varies | (Si) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. ¹H NMR data can be found in the literature.[9] ¹⁹F NMR data is also available.[10]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1410 | Strong | S=O stretch (asymmetric) |

| ~1250 | Strong | Si-CH₃ deformation |

| ~1220 | Strong | C-F stretch |

| ~1150 | Strong | S=O stretch (symmetric) |

| ~1030 | Strong | S-O stretch |

| ~840 | Strong | Si-C stretch |

Note: IR peak positions are approximate. Representative IR spectra are available in public databases.[1]

Overall Workflow

The entire process, from synthesis to final characterization, can be visualized as a streamlined workflow.

Caption: A streamlined workflow for the synthesis and characterization of this compound.

Safety and Handling: A Critical Overview

This compound is a hazardous chemical and must be handled with extreme care.[11][12]

-

Corrosive: It causes severe skin burns and eye damage.[13]

-

Moisture Sensitive: It reacts rapidly with water and protic solvents, releasing corrosive trifluoromethanesulfonic acid.[2][14] All handling and storage must be under anhydrous conditions.

-

Flammable: It is a flammable liquid and vapor.[12] Keep away from ignition sources.

-

Toxicity: While specific toxicity data is limited, the related compound methyl trifluoromethanesulfonate is highly toxic.[6] Handle with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[12]

-

Skin and Body Protection: Wear a flame-retardant lab coat and other protective clothing.[11]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.[11]

Handling and Storage:

-

Handle only in a well-ventilated chemical fume hood.[11]

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[15]

Conclusion

This compound is an indispensable reagent in the arsenal of the modern synthetic chemist. Its potent silylating ability and catalytic activity enable a wide range of chemical transformations. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is crucial for its effective application. Adherence to strict safety protocols is non-negotiable when working with this hazardous yet powerful compound, ensuring both the integrity of the research and the well-being of the researcher.

References

- What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?. (n.d.).

- Trimethylsilyl trifluoromethanesulfonate. (2016-12-08).

- Trimethylsilyl trifluoromethanesulfonate. In Wikipedia.

- Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis. (2024-10-24). Chemicalbook.

- New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). ACS.

- TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. (2015-01-13). Gelest, Inc.

- What is Trimethylsilyl trifluoromethanesulfonate?. (n.d.). ChemicalBook.

- Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis. (2023-06-28). ChemicalBook.

- Chemical Safety Data Sheet MSDS / SDS - Trimethylsilyl trifluoromethanesulfonate. (2025-09-27). ChemicalBook.

- Trimethylsilyl trifluoromethanesulfonate SDS, 88248-68-4 Safety Data Sheets. (n.d.). ECHEMI.

- Trimethylsilyl trifluoromethanesulfonate. (n.d.). Enamine.

- SIT8620.0 GHS US English US SDS. (n.d.).

- How was Trimethylsilyl trifluoromethanesulfonate first synthesized?. (n.d.). Guidechem.

- CN103665017A - Preparation method of Trimethylsilyl trifluoromethanesulfonate. (2014-03-26). Google Patents.

- CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate. (n.d.). Google Patents.

- Cunico, R. F., & Gill, H. S. (1982). Synthesis of Some (Trimethylsilyl)methyl Compounds. Organometallics, 1(1), 1-3.

- CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method. (n.d.). Google Patents.

- Spiro[4.5]decan-1-one, 4-methoxy. (n.d.). Organic Syntheses Procedure.

- Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. (n.d.). UR Scholarship Repository.

- Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). (2025-08-07). ResearchGate.

- Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367. (n.d.). PubChem - NIH.

- This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857. (n.d.). PubChem.

- Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. (2025-08-07). ResearchGate.

- Trimethylsilyl trifluoromethanesulfonate(27607-77-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Trimethylsilyl trifluoromethanesulfonate(27607-77-8)IR1. (n.d.). ChemicalBook.

- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Trimethylsilyl trifluoromethanesulfonate | 27607-77-8. (n.d.). ChemicalBook.

- Organic Syntheses Procedure. (n.d.).

- Trimethylsilyl trifluoromethanesulfonate 99 27607-77-8. (n.d.). Sigma-Aldrich.

- Trimethylsilyl Trifluoromethanesulfonate | 27607-77-8. (n.d.). TCI AMERICA.

Sources

- 1. This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method - Google Patents [patents.google.com]

- 8. 三氟甲磺酸三甲基硅酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. gelest.com [gelest.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. Trimethylsilyl trifluoromethanesulfonate | 27607-77-8 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to (Trimethylsilyl)methyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Reagent in Organic Synthesis

In the landscape of modern organic synthesis, precision and efficiency are paramount. Reagents that enable the controlled introduction of specific functional groups are indispensable tools for the synthetic chemist. Among these, organosilicon compounds have carved out a significant niche. This guide focuses on a specific yet powerful reagent: (trimethylsilyl)methyl trifluoromethanesulfonate . Its formal IUPAC name is trimethylsilylmethyl trifluoromethanesulfonate [1]. It is crucial to distinguish this compound from its more commonly known isomer, trimethylsilyl trifluoromethanesulfonate (TMSOTf). While TMSOTf is a potent silylating agent, this compound serves as a valuable trimethylsilylmethylating reagent , introducing the Me₃SiCH₂- group into molecules. This guide will provide a comprehensive overview of its synthesis, properties, and applications, offering insights into its utility for professionals in research and drug development.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁F₃O₃SSi | |

| Molecular Weight | 236.28 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 168 °C | |

| Density | 1.19 g/mL | |

| Refractive Index (n20D) | 1.38 | |

| CAS Number | 64035-64-9 |

Handling and Storage: this compound is a moisture-sensitive and corrosive liquid[2]. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is typically stored at 2-8 °C under an inert atmosphere to prevent decomposition[3].

Synthesis of this compound

The preparation of high-purity this compound is critical for its successful application in synthesis. A reliable method has been reported by Cunico and Gill, which provides an alternative to procedures that start from (trimethylsilyl)methyl chloride.

Cunico and Gill Synthesis Workflow

This synthetic route utilizes (trimethylsilyl)methyl methyl ether as a key intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of (Trimethylsilyl)methyl Methyl Ether

This protocol is adapted from the procedure described by Cunico and Gill.

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of methoxymethyllithium in an appropriate ethereal solvent.

-

Cool the flask to the recommended temperature in a dry ice/acetone bath.

-

Add chlorotrimethylsilane dropwise via the dropping funnel while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield (trimethylsilyl)methyl methyl ether.

Step 2: Synthesis of this compound

-

In a flame-dried flask under a nitrogen atmosphere, add (trimethylsilyl)methyl methyl ether.

-

Add methyl trifluoromethanesulfonate neat to the flask.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate technique such as gas chromatography.

-

Upon completion, the product can be purified by distillation under reduced pressure to afford this compound.

Self-Validation: The purity of the final product should be assessed by gas chromatography and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The trifluoromethanesulfonate moiety provides a distinct signal in the ¹⁹F NMR spectrum.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion, one of the best-known leaving groups in organic chemistry. This property facilitates nucleophilic substitution at the methylene carbon, enabling the introduction of the trimethylsilylmethyl group.

The choice of reaction conditions, particularly the solvent and temperature, can be critical in controlling the reaction pathway and minimizing side reactions. Non-polar aprotic solvents are often employed to favor the Sɴ2 mechanism.

Applications in Organic Synthesis

The ability to introduce the trimethylsilylmethyl group is valuable in several areas of organic synthesis. This moiety can serve as a masked methyl group or participate in further transformations.

Trimethylsilylmethylation of Nucleophiles

This compound is an effective reagent for the trimethylsilylmethylation of a variety of nucleophiles, including amines and alcohols, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals[4].

-

Alcohols: The reaction with alcohols provides the corresponding (trimethylsilyl)methyl ethers. This can serve as a protecting group for the hydroxyl functionality, which can be cleaved under specific conditions.

-

Amines: Primary and secondary amines can be alkylated to afford the corresponding N-(trimethylsilyl)methyl derivatives. This transformation is crucial in the synthesis of complex nitrogen-containing molecules.

Use in Protecting Group Chemistry

The (trimethylsilyl)methyl group can be employed as a protecting group for alcohols and amines, allowing for selective reactions at other sites in a molecule[4]. The stability of this group and the specific conditions required for its removal offer advantages in multi-step synthetic sequences.

Development of Fluorinated Compounds

The presence of the trifluoromethanesulfonate group makes this reagent valuable in the development of other fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties[4].

Conclusion

This compound is a specialized but highly effective reagent for the introduction of the trimethylsilylmethyl group into organic molecules. Its utility is grounded in the exceptional leaving group ability of the triflate anion. A clear understanding of its synthesis, proper handling, and reactivity is essential for its successful application. For researchers and professionals in drug development and materials science, this reagent offers a precise tool for molecular construction, enabling the synthesis of complex and novel chemical entities. As the demand for sophisticated synthetic methodologies continues to grow, the importance of such targeted reagents will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex International. This compound. [Link]

Sources

- 1. This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

(Trimethylsilyl)methyl trifluoromethanesulfonate spectral data (NMR, IR)

Introduction

(Trimethylsilyl)methyl trifluoromethanesulfonate, often referred to as TMSM-triflate, is a versatile reagent in organic synthesis. It serves as a powerful electrophile for the introduction of the (trimethylsilyl)methyl group, a motif valuable in olefination reactions and as a stable carbanion precursor.[1] The trifluoromethanesulfonate (triflate) moiety is an excellent leaving group, enhancing the reactivity of the molecule in nucleophilic substitution reactions.[2] A thorough understanding of its spectral characteristics is paramount for researchers to ensure reagent purity, monitor reaction progress, and confirm the successful functionalization of target molecules. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The simplicity of the molecule leads to a clean and readily interpretable spectrum. Experimental spectra for this compound are available in spectral databases such as SpectraBase, with samples sourced from commercial suppliers like Sigma-Aldrich.[3][4]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two sets of chemically equivalent protons.

-

-Si(CH₃)₃ Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bonds. These protons are expected to appear as a sharp singlet. The silicon atom is less electronegative than carbon, leading to significant shielding of these protons.[5] Consequently, this singlet will appear at a very upfield chemical shift, typically around δ 0.1-0.3 ppm .

-

-CH₂- Protons: The two protons of the methylene bridge are also chemically equivalent and will appear as a singlet. This methylene group is bonded to a silicon atom on one side and an oxygen atom of the highly electronegative triflate group on the other. The deshielding effect of the adjacent oxygen and the triflate group will shift this signal significantly downfield compared to the trimethylsilyl protons. The expected chemical shift for these protons is in the range of δ 4.0-4.5 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide further confirmation of the molecular structure, with three signals anticipated.

-

-Si(CH₃)₃ Carbon: The three methyl carbons of the trimethylsilyl group are equivalent and will give rise to a single resonance. Similar to the protons, these carbons are shielded and will appear at a high field, typically in the range of δ -1 to 2 ppm .

-

-CH₂- Carbon: The methylene carbon is directly attached to the electronegative oxygen of the triflate group, which will cause a substantial downfield shift. This signal is expected to be observed in the region of δ 75-80 ppm .

-

-CF₃ Carbon: The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms. It will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The chemical shift is expected to be around δ 118-121 ppm , a characteristic value for the triflate anion.

Data Summary: Predicted NMR Spectral Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -Si(CH₃)₃ | ~ 0.2 ppm (s, 9H) | ~ 0 ppm |

| -CH₂- | ~ 4.2 ppm (s, 2H) | ~ 78 ppm |

| -CF₃ | - | ~ 120 ppm (q, ¹J_CF ≈ 320 Hz) |

Experimental Protocol: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Due to the moisture sensitivity of the compound, all glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

-

In a nitrogen-filled glovebox, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although the signal from the compound's own trimethylsilyl group can also serve as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 512-1024) to achieve an adequate signal-to-noise ratio, especially for the quaternary CF₃ carbon.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the triflate group.

Interpretation of Key Absorption Bands:

-

S=O Stretching: The triflate group contains two S=O double bonds. The asymmetric and symmetric stretching vibrations of these bonds will result in very strong and characteristic absorption bands. These are typically observed in the regions of 1410-1380 cm⁻¹ (asymmetric) and 1220-1200 cm⁻¹ (symmetric).

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will also produce strong absorption bands. These are typically found in the range of 1250-1150 cm⁻¹ .

-

S-O-C Stretching: The stretching vibration of the S-O-C linkage is expected to appear as a strong band in the 1030-1000 cm⁻¹ region.

-

Si-CH₃ Vibrations: The trimethylsilyl group will exhibit characteristic vibrations. A symmetric deformation (umbrella mode) is typically seen around 1250 cm⁻¹ , and a rocking vibration is observed near 840 cm⁻¹ .

-

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Intensity |

| 3000-2850 | C-H stretch | Medium |

| 1410-1380 | S=O asymmetric stretch | Strong |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| 1250-1150 | C-F stretch | Strong |

| 1220-1200 | S=O symmetric stretch | Strong |

| 1030-1000 | S-O-C stretch | Strong |

| ~840 | Si-CH₃ rock | Strong |

Experimental Protocol: IR Spectrum Acquisition

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

As the compound is a moisture-sensitive liquid, this step should be performed quickly.[1]

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or isopropanol) and a soft, non-abrasive wipe.

-

Visualizing Molecular Structure and Spectral Correlations

The following diagram illustrates the structure of this compound and highlights the key nuclei and functional groups responsible for the predicted NMR and IR signals.

Caption: Structure of this compound with key NMR and IR correlations.

References

-

PubChem. Compound Summary for CID 2760857, this compound. National Center for Biotechnology Information. [Link]

-

Wiley Science Solutions. SpectraBase: this compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Technical Guide to its Mechanism of Action and Synthetic Utility

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Trimethylsilyl)methyl trifluoromethanesulfonate, hereafter referred to as TMSM-OTf, is a potent and versatile electrophilic reagent valued for its ability to introduce the synthetically useful (trimethylsilyl)methyl group. Its primary mechanism of action involves the alkylation of nucleophiles, followed by a subsequent, controlled elimination of the trimethylsilyl moiety to generate highly reactive intermediates. This guide elucidates the core mechanistic principles of TMSM-OTf, focusing on its cornerstone application: the generation of azomethine ylides for the construction of complex, five-membered nitrogen-containing heterocycles via [3+2] cycloaddition reactions. Detailed protocols, mechanistic diagrams, and safety considerations are provided to equip researchers with the foundational knowledge to effectively leverage this powerful reagent in organic synthesis and drug discovery programs.

Introduction to this compound (TMSM-OTf)

TMSM-OTf is a specialized organosilicon compound that marries two key functionalities: a highly electrophilic methylene group and a synthetically versatile trimethylsilyl handle.[1] This unique combination allows for a two-stage reactivity profile that is central to its utility.

1.1. Physicochemical Properties

The reagent is a colorless to light yellow liquid that must be handled with care due to its reactivity and potential hazards.[1] Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 64035-64-9 | [1][2] |

| Molecular Formula | C₅H₁₁F₃O₃SSi | [1] |

| Molecular Weight | 236.29 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.182 - 1.19 g/mL | [1][3] |

| Boiling Point | 168 °C (decomposes); 49-51 °C (at reduced pressure) | [1][3] |

| Refractive Index (n20D) | 1.38 | [1] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1] |

1.2. Core Reactivity Principles

The mechanism of TMSM-OTf is dictated by the interplay of its two core components:

-

The Trifluoromethanesulfonate (Triflate, OTf) Group: The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species due to extensive resonance delocalization and the strong inductive effect of the fluorine atoms. This makes it a "super" leaving group, rendering the adjacent methylene (CH₂) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

-

The (Trimethylsilyl)methyl Group: This moiety serves as a masked carbanion. The silicon atom is electropositive and susceptible to attack by nucleophiles, particularly fluoride ions. The carbon-silicon (C-Si) bond is relatively weak and can be cleaved under specific conditions to generate a reactive intermediate. This group is the cornerstone of the reagent's most important synthetic applications.[4]

The Core Mechanism: Generation of Azomethine Ylides

The most prominent application of TMSM-OTf is the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles used extensively in [3+2] cycloaddition reactions to build pyrrolidine rings.[5] The process is a sequential, multi-step mechanism that occurs in a single pot.

Step 1: N-Alkylation of an Imine The reaction commences with a standard Sₙ2 reaction. The lone pair of electrons on the nitrogen atom of an imine substrate attacks the highly electrophilic methylene carbon of TMSM-OTf. This displaces the triflate leaving group.[4]

Step 2: Formation of a Key Iminium Triflate Intermediate This nucleophilic attack results in the formation of a stable, yet reactive, N-(trimethylsilyl)methyl iminium triflate salt. This intermediate is the direct precursor to the desired ylide.

Step 3 & 4: Fluoride-Mediated Desilylation and Ylide Generation The crucial step is the introduction of a desilylating agent, most commonly a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion has a very high affinity for silicon and attacks the trimethylsilyl group. This attack cleaves the C-Si bond, with the bonding electrons collapsing to form a carbanion on the methylene carbon. This carbanion is immediately stabilized by the adjacent positively charged iminium nitrogen, forming the neutral azomethine ylide 1,3-dipole.[4][6]

The overall mechanistic pathway is depicted below.

Caption: Mechanism for the generation of an azomethine ylide from an imine using TMSM-OTf.

Application in [3+2] Cycloaddition Reactions

Once generated in situ, the azomethine ylide is a highly reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions.[5] This reaction class is a powerful tool for stereoselectively synthesizing five-membered heterocycles.[7][8]

The azomethine ylide (the 1,3-dipole) reacts with a "dipolarophile," typically an electron-deficient alkene or alkyne, in a concerted, pericyclic reaction. This [3+2] cycloaddition rapidly forms a stable five-membered pyrrolidine ring, creating up to four new contiguous stereocenters with a high degree of control.[4][5]

Caption: Workflow of the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.

The high stereoselectivity of this reaction makes it exceptionally valuable in medicinal chemistry and total synthesis, where precise control over molecular architecture is paramount.[7]

Experimental Protocols & Considerations

The following is a generalized, representative protocol for the TMSM-OTf mediated generation of an azomethine ylide and subsequent trapping in a [3+2] cycloaddition.

4.1. General Protocol

Objective: To synthesize a substituted pyrrolidine via a one-pot, three-component reaction.

Materials:

-

Imine substrate (1.0 equiv)

-

Dipolarophile (e.g., N-phenylmaleimide, 1.0-1.2 equiv)

-

This compound (TMSM-OTf, 1.1 equiv)

-

Anhydrous Cesium Fluoride (CsF, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Standard glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer.

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the imine (1.0 equiv) and the dipolarophile (1.1 equiv).

-

Solvent Addition: Add anhydrous acetonitrile (or dichloromethane) via syringe to dissolve the reagents (concentration typically 0.1-0.5 M).

-

Alkylation: Cool the solution to 0 °C using an ice bath. Add TMSM-OTf (1.1 equiv) dropwise via syringe over 5 minutes. The formation of the iminium salt may be observed as a change in color or the formation of a precipitate. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Causality: Performing the alkylation at low temperature controls the exothermic reaction and minimizes potential side reactions. The triflate is a powerful alkylating agent, and controlled addition is critical.[4]

-

-

Ylide Generation & Cycloaddition: To the stirring suspension, add anhydrous cesium fluoride (1.5 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

-

Causality: CsF is often used as it is a potent, minimally basic fluoride source that readily cleaves the C-Si bond.[6] The azomethine ylide is generated in situ and is immediately trapped by the co-located dipolarophile, driving the reaction forward.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure pyrrolidine product.

4.2. Safety and Handling

-

This compound is a powerful alkylating agent and should be handled with extreme caution. It is moisture-sensitive and corrosive. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Inert Atmosphere: Due to its moisture sensitivity, all reactions involving TMSM-OTf should be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware. Water will rapidly hydrolyze the reagent.

-

Quenching: Needles, syringes, and residual reagent should be carefully quenched with a solution of a secondary amine (e.g., diethylamine) in an organic solvent before cleaning.

Summary and Outlook

This compound is a highly effective reagent whose mechanism of action enables a powerful synthetic sequence: alkylation followed by controlled desilylation. This pathway provides reliable access to reactive azomethine ylides, which are cornerstone intermediates for the stereoselective synthesis of pyrrolidines via [3+2] cycloaddition. Understanding this core mechanism allows researchers to rationally design complex synthetic routes to novel heterocycles for applications in drug discovery, agrochemicals, and materials science. Future work may further explore the generation of other reactive intermediates using TMSM-OTf, expanding its utility beyond the well-established azomethine ylide chemistry.

References

- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. (This is a foundational text in the field, providing extensive background on the generation and reaction of azomethine ylides, including methods analogous to the use of TMSM-OTf).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of enantiopure pyrrolidine ring system via asymmetric [3+2]-cycloaddition of azomethine ylides. Chemical Reviews, 106(10), 4052–4119. (While not citing TMSM-OTf directly, this review covers the broader context and importance of azomethine ylide cycloadditions).

- Vedejs, E., & Martinez, G. R. (1981). The Peterson olefination reaction. Organic Reactions, 28, 1-182.

-

abcr GmbH. (n.d.). Trimethylsilylmethyl trifluoromethanesulfonate, 95%. Retrieved from [Link]

-

ChemBK. (n.d.). CAS 64035-64-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Azomethine ylide. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.

- Adrio, J., & Carretero, J. C. (2011). Novel dipolarophiles and dipoles in 1,3-dipolar cycloadditions. Chemical Communications, 47(23), 6493-6504. (Provides context on the scope and utility of 1,3-dipolar cycloadditions).

-

ResearchGate. (n.d.). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Retrieved from [Link]

-

PubMed. (n.d.). Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Mechanism for the generation of azomethine ylide. Retrieved from [Link]

-

Uniscience Publishers. (n.d.). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism. Retrieved from [Link]

-